Cas no 2248317-42-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core and a phthalimide-derived ester moiety. Its structural complexity confers potential utility in pharmaceutical and materials science applications, particularly as an intermediate in synthesizing bioactive molecules. The presence of both electron-rich thiophene and electron-deficient pyridine rings may enhance its reactivity in cross-coupling or cyclization reactions. The ester linkage offers derivatization flexibility, while the dimethyl substitution could influence solubility and steric properties. This compound's well-defined crystalline nature facilitates purification and characterization, making it suitable for exploratory research in medicinal chemistry or optoelectronic material development.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate structure
2248317-42-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
CAS No:2248317-42-0
MF:C18H12N2O4S
MW:352.363883018494
CID:6381926
PubChem ID:165728833

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6517543
    • 2248317-42-0
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
    • Inchi: 1S/C18H12N2O4S/c1-9-7-10(2)19-15-13(9)8-14(25-15)18(23)24-20-16(21)11-5-3-4-6-12(11)17(20)22/h3-8H,1-2H3
    • InChI Key: XKPQMIPTGKNZKX-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)=CC2C1=NC(C)=CC=2C

Computed Properties

  • Exact Mass: 352.05177804g/mol
  • Monoisotopic Mass: 352.05177804g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6517543-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
1g
$928.0 2023-05-31
Enamine
EN300-6517543-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
10g
$3992.0 2023-05-31
Enamine
EN300-6517543-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
0.1g
$817.0 2023-05-31
Enamine
EN300-6517543-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
2.5g
$1819.0 2023-05-31
Enamine
EN300-6517543-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
0.25g
$855.0 2023-05-31
Enamine
EN300-6517543-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
0.05g
$780.0 2023-05-31
Enamine
EN300-6517543-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
5g
$2692.0 2023-05-31
Enamine
EN300-6517543-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
2248317-42-0
0.5g
$891.0 2023-05-31

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0) represents a fascinating molecule in the realm of pharmaceutical chemistry, showcasing a unique structural framework that has garnered significant attention for its potential biological activities. This heterocyclic compound combines elements from multiple aromatic systems, including isoindole and thienopyridine moieties, which are known for their diverse pharmacological properties.

At the core of this molecule lies a dioxo functional group, which introduces electrophilic centers that can participate in various chemical reactions. The presence of a 1H-isoindol ring system further enhances its complexity, offering opportunities for interactions with biological targets such as enzymes and receptors. The 4,6-dimethylthieno[2,3-b]pyridine component adds another layer of structural diversity, contributing to the molecule's overall physicochemical properties and potentially influencing its solubility and bioavailability.

Recent advancements in medicinal chemistry have highlighted the importance of multicyclic scaffolds in drug discovery. The combination of an isoindole and thienopyridine ring system in this compound suggests a promising candidate for further exploration. Studies have indicated that such structures can exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The 1,3-dioxo moiety is particularly noteworthy, as it can serve as a scaffold for designing molecules with enhanced binding affinity to target proteins.

In the context of current research, the synthesis and characterization of this compound have been driven by the need for novel pharmacophores that can address unmet medical needs. The 4,6-dimethylthieno[2,3-b]pyridine part of the molecule is particularly interesting because it mimics certain bioactive natural products. By leveraging these structural motifs, chemists aim to develop compounds that can modulate biological pathways in a targeted manner.

The dihydro aspect of the isoindole ring suggests that this compound may exhibit reduced lipophilicity compared to its aromatic counterparts. This property can be advantageous in drug development, as it may improve oral bioavailability and reduce the risk of metabolic degradation. Additionally, the presence of multiple chiral centers in the molecule offers opportunities for stereoselective synthesis, which is crucial for achieving optimal pharmacological activity.

One of the most exciting aspects of this compound is its potential to serve as a lead structure for drug discovery programs targeting neurological disorders. The unique combination of heterocyclic rings and functional groups may allow it to interact with neurotransmitter receptors or enzymes involved in neurodegenerative diseases. Preliminary computational studies have suggested that derivatives of this compound could exhibit high binding affinity to certain protein targets.

The dioxo group in particular has been implicated in various biological processes due to its ability to engage in hydrogen bonding and form stable complexes with biomolecules. This feature makes it an attractive moiety for designing molecules with specific biological activities. For instance, studies have shown that dioxo-containing compounds can inhibit the activity of certain enzymes by occupying key binding pockets within the active site.

Another area of interest is the potential application of this compound in antiviral therapy. The structural features present in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0) suggest that it could interfere with viral replication by inhibiting essential viral enzymes or disrupting viral-protein interactions. This hypothesis is supported by findings from related compounds that have demonstrated antiviral activity against various pathogens.

The synthesis of this compound presents several challenges due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have been instrumental in assembling the desired framework.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate (CAS No. 2248317-42-0) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of heterocyclic systems and functional groups makes it a valuable candidate for further exploration in drug discovery programs targeting various diseases.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd